Mal-Amido-PEG4-Boc

PROTAC Linker Solubility PROTAC Formulation PEG Linker Comparison

Mal-Amido-PEG4-Boc is a heterobifunctional PEG4 linker for PROTAC design, featuring a thiol-reactive maleimide and a Boc-protected amine for sequential conjugation. The PEG4 spacer imposes a near-rigid span ideal for sterically congested pockets, directly tuning ternary complex geometry and degradation efficiency. With high DMSO solubility (200 mg/mL), it enables concentrated stock solutions for high-throughput parallel synthesis. Sourcing high-purity (≥98%) Mal-Amido-PEG4-Boc ensures batch-to-batch consistency, avoiding re-validation of synthetic protocols during lead optimization and preclinical studies.

Molecular Formula C22H36N2O9
Molecular Weight 472.5 g/mol
Cat. No. B608812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-Amido-PEG4-Boc
SynonymsMal-Amido-PEG4-t-butyl ester
Molecular FormulaC22H36N2O9
Molecular Weight472.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25)
InChIKeyXYOMHLPGMUCBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-Amido-PEG4-Boc for PROTAC Synthesis: Chemical Specifications and Procurement Data


Mal-Amido-PEG4-Boc (CAS: 1415800-35-9) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a maleimide group for thiol conjugation and a Boc-protected amine . With a molecular weight of 472.53 g/mol and formula C22H36N2O9, it is primarily used as a PROTAC linker to join an E3 ubiquitin ligase ligand to a target protein ligand . The PEG4 spacer provides hydrophilicity and flexibility, which enhances solubility in aqueous media and reduces steric hindrance during conjugation .

Why Linker Selection for Mal-Amido-PEG4-Boc Demands Evidence-Based Comparison


In PROTAC design, the linker is not a passive tether but an allosteric modulator whose precise length and end-group integrity directly determine degradation efficiency and pharmacokinetic profile [1]. Linker length is a critical conformational tuner; PEG4 imposes a near-rigid span suitable for sterically congested pockets, while longer homologues introduce additional flexibility [2]. Empirical studies show that altering PEG length can shift the degradation target entirely, demonstrating that linker choice is a primary determinant of biological outcome, not a commodity decision [3]. Substituting Mal-Amido-PEG4-Boc with a generic analog risks altering ternary complex geometry, solubility, or introducing impurities that compromise reproducible SAR.

Mal-Amido-PEG4-Boc: A Quantitative Evidence Guide for Scientific Selection


Quantified DMSO Solubility of Mal-Amido-PEG4-Boc vs. Analog Mal-PEG4-Boc

Mal-Amido-PEG4-Boc demonstrates a DMSO solubility of 200 mg/mL (423.25 mM), representing a 1.7-fold improvement over the analog Mal-PEG4-Boc which exhibits a solubility of 100 mg/mL (249.10 mM) under comparable conditions [1]. This enhanced solubility is attributed to the additional amide bond within the Mal-Amido-PEG4-Boc linker, which increases hydrophilicity relative to the ether-only backbone of Mal-PEG4-Boc .

PROTAC Linker Solubility PROTAC Formulation PEG Linker Comparison

Molecular Weight Differentiation: Mal-Amido-PEG4-Boc vs. Mal-PEG4-Boc and Mal-PEG4-NH-Boc

Mal-Amido-PEG4-Boc possesses a molecular weight of 472.53 g/mol, which is 71.08 g/mol higher than the simpler analog Mal-PEG4-Boc (401.45 g/mol) and 56.06 g/mol higher than Mal-PEG4-NH-Boc (416.47 g/mol) . This mass difference arises from the additional amide linkage in Mal-Amido-PEG4-Boc, which provides an extra hydrogen-bonding donor/acceptor pair absent in the ether-only Mal-PEG4-Boc and the carbamate-linked Mal-PEG4-NH-Boc .

PROTAC Linker MW PROTAC Optimization PEG Linker Selection

PEG4 Linker Length: Critical for Ternary Complex Stability and Degradation Potency

PEG4 linkers are empirically established as the optimal length for bridging E3 ligase and target protein pockets, which are often separated by more than 3 nm in ternary complexes [1]. Structure-activity relationship (SAR) studies indicate that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, directly correlating with lower cellular EC50 values [2]. A 2026 study demonstrated that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker, with PEG2 and PEG4 linkers showing distinct degradation profiles [3].

PROTAC Linker Length Ternary Complex Stability PROTAC Efficacy

Commercial Purity Standards: Mal-Amido-PEG4-Boc ≥98% vs. Alternative Purity Grades

Mal-Amido-PEG4-Boc is commercially available with purity specifications of ≥98% or ≥99.84% from multiple suppliers . High-purity PEG linkers are essential for reproducible PROTAC synthesis, as sub-stoichiometric impurities such as truncated oligomers can compete for binding sites, seed aggregates, or artifactually increase cytotoxicity, thereby skewing SAR interpretations and DC50 values [1]. Batch-to-batch consistency, validated by HPLC, LC-MS, and quantitative NMR, ensures that PROTAC libraries maintain comparable degradation profiles across different synthesis campaigns [2].

PROTAC Linker Purity PROTAC Batch Consistency PROTAC Quality Control

Mal-Amido-PEG4-Boc: Recommended Application Scenarios for PROTAC Research and Development


Parallel Synthesis of PROTAC Libraries for Linker Length Optimization

Medicinal chemistry teams seeking to rapidly identify the optimal linker length for a new PROTAC target should include Mal-Amido-PEG4-Boc in their initial linker panel. The PEG4 length is a validated starting point for many ternary complexes [1]. Its high DMSO solubility (200 mg/mL) enables preparation of concentrated stock solutions for high-throughput parallel synthesis [2]. Screening alongside PEG2, PEG6, and PEG8 variants allows researchers to map the conformational space and identify the length that maximizes degradation efficiency while minimizing off-target effects [1].

Preclinical Development of PROTAC Candidates Requiring Oral Bioavailability

For PROTAC programs targeting nuclear receptors or other targets where oral exposure is a key milestone, Mal-Amido-PEG4-Boc provides a linker scaffold associated with validated oral pharmacokinetic profiles [1]. The PEG4 backbone has demonstrated oral exposure exceeding 10%F in mouse and dog models, and its polarity profile balances intestinal absorption with aqueous solubility [1]. Using high-purity Mal-Amido-PEG4-Boc (≥98%) ensures batch-to-batch consistency throughout lead optimization and preclinical toxicology studies, avoiding the need for re-validation of synthetic protocols [2].

Synthesis of Thiol-Reactive Bioconjugates and Peptide-PROTACs

The maleimide group of Mal-Amido-PEG4-Boc reacts selectively with thiol residues to form stable thioether bonds, while the Boc-protected amine can be deprotected under mild acidic conditions (e.g., TFA) for subsequent conjugation [1]. This heterobifunctionality makes it suitable for constructing peptide-based PROTACs, antibody-drug conjugates (ADCs), and other bioconjugates where a flexible, hydrophilic spacer is required [2]. The enhanced solubility of Mal-Amido-PEG4-Boc relative to Mal-PEG4-Boc (200 mg/mL vs. 100 mg/mL in DMSO) facilitates reactions in aqueous or mixed solvent systems .

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